Alfuzosin, (S)-
Description
Significance of Chirality in Contemporary Pharmaceutical Sciences
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. researchfloor.orgchiralpedia.com These mirror-image isomers, known as enantiomers, can exhibit profound differences in their biological activities. researchfloor.orgnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. mdpi.comveranova.com
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause unwanted or toxic effects. nih.govwikipedia.orguniroma1.it The recognition of these potential differences has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to encourage the development of single-enantiomer drugs, a process often referred to as a "chiral switch". rsc.orgslideshare.net The goal is to improve the drug's safety and efficacy profile by eliminating the non-beneficial or harmful enantiomer. mdpi.comslideshare.net
The differing biological activities of enantiomers can manifest in both pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug). nih.govchiralemcure.com For instance, enantiomers can differ in their binding affinity to target receptors, metabolic pathways, and rates of elimination. chiralemcure.comijpras.com
Overview of Alpha-1 Adrenergic Receptor Antagonists in Research
Alpha-1 adrenergic receptor antagonists, often called alpha-1 blockers, are a class of drugs that inhibit the action of catecholamines, like norepinephrine (B1679862), at alpha-1 adrenergic receptors. wikipedia.orgdrugbank.com These receptors are G protein-coupled receptors and are divided into three subtypes: α1A, α1B, and α1D. wikipedia.orgnih.govtandfonline.com They are found in various tissues, including vascular smooth muscle, the central nervous system, the prostate, and the bladder neck. wikipedia.orgtandfonline.com
By blocking these receptors, alpha-1 antagonists lead to the relaxation of smooth muscle. nih.gov In blood vessels, this results in vasodilation and a subsequent lowering of blood pressure. wikipedia.orgcvpharmacology.com In the lower urinary tract, the relaxation of smooth muscle in the prostate and bladder neck can improve urine flow. fda.govnih.gov
Research into alpha-1 adrenergic receptor antagonists has evolved from non-selective agents that block both alpha-1 and alpha-2 receptors to more selective alpha-1 antagonists. wikipedia.orgdrugbank.com This selectivity reduces certain side effects associated with the non-selective agents. drugbank.com Further research has focused on developing antagonists with selectivity for specific alpha-1 receptor subtypes, which could offer more targeted therapeutic effects. nih.govnih.gov
Rationale for Investigating the (S)-Enantiomer of Alfuzosin (B1207546)
Alfuzosin is a chiral compound that is commercially available as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. newdrugapprovals.orgwikipedia.org The primary rationale for investigating the individual enantiomers of a racemic drug is to determine if one enantiomer offers a better therapeutic profile than the racemate. nih.gov This involves assessing whether the therapeutic activity resides primarily in one enantiomer and if the other enantiomer contributes to undesirable effects. nih.govuniroma1.it
In the case of alfuzosin, both the (R)- and (S)-enantiomers have been found to possess the same pharmacological activity as the racemic mixture. ncats.iohres.ca Ligand binding and functional studies have indicated that the alpha-1 antagonist properties of alfuzosin are equally distributed between its two enantiomers. ncats.io Despite this, the study of individual enantiomers like (S)-Alfuzosin remains a valid scientific endeavor to fully characterize their individual pharmacological and pharmacokinetic profiles, and to confirm the absence of stereoselective toxicity or metabolism. This rigorous scientific approach ensures a complete understanding of the drug's behavior in biological systems.
Chemical and Pharmacological Data
Below are tables summarizing key chemical and pharmacological information for the compounds discussed.
Table 1: Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
|---|---|---|
| (S)-Alfuzosin | (S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide | C19H27N5O4 |
| Alfuzosin | (RS)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide | C19H27N5O4 |
| Norepinephrine | Noradrenaline | C8H11NO3 |
| Epinephrine | Adrenaline | C9H13NO3 |
| Prazosin (B1663645) | C19H21N5O4 | |
| Tamsulosin (B1681236) | C20H28N2O5S | |
| Terazosin (B121538) | C19H25N5O4 |
Table 2: Pharmacological Target Information
| Compound Name | Mechanism of Action | Target |
|---|---|---|
| (S)-Alfuzosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptors |
| Alfuzosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptors |
| Norepinephrine | Adrenergic Agonist | Adrenergic Receptors |
| Epinephrine | Adrenergic Agonist | Adrenergic Receptors |
| Prazosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptors |
| Tamsulosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptors |
| Terazosin | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptors |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)[C@@H]1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123739-70-8 | |
| Record name | Alfuzosin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123739708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALFUZOSIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAT158X947 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Enantiomeric Purity Assessment of S Alfuzosin
Analytical Methodologies for Enantiomeric Purity and Characterization
The confirmation of enantiomeric purity and absolute configuration is a critical step in the quality control of (S)-Alfuzosin. This is primarily accomplished using advanced chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for the enantioseparation of Alfuzosin (B1207546). iupac.orgsemanticscholar.org This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. jackwestin.comiupac.org
Several types of CSPs have been successfully used. A second-generation α1-acid glycoprotein (B1211001) (AGP) based CSP has been shown to resolve Alfuzosin enantiomers in plasma samples. iupac.orgsemanticscholar.org Polysaccharide-based CSPs, such as Lux Cellulose-2, have also been effective in separating the enantiomers of Alfuzosin. researchgate.netjopir.in The choice of mobile phase, often a mixture of an organic solvent and a buffer, is optimized to achieve the best resolution. researchgate.net For example, a mobile phase of ethanol (B145695) and phosphate (B84403) buffer (pH 4) has been used effectively. researchgate.netjopir.in Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, has also been adapted for the chiral separation of Alfuzosin enantiomers, offering faster and more efficient analysis. jopir.inijpbs.com
Table 3: Examples of Chiral Chromatography Methods for Alfuzosin
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |
|---|---|---|---|---|
| HPLC | α1-acid glycoprotein (AGP) | Not specified in abstract | Not specified | iupac.orgsemanticscholar.org |
| UPLC | Lux Cellulose-2 (50 mm) | Ethanol and phosphate buffer (pH 4) (30:70, v/v) | UV at 215 nm | jopir.in |
| HPLC | Chiral mobile phase (details not specified) | Not specified in abstract | Not specified | semanticscholar.orgijpbs.com |
While chromatography is excellent for separating and quantifying enantiomers, spectroscopic methods are essential for elucidating the three-dimensional structure and confirming the absolute configuration of the chiral center.
Although specific applications for Alfuzosin are not detailed in the provided search results, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents are standard methods for distinguishing between enantiomers. Similarly, chiroptical methods such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can be used to determine the absolute configuration of a chiral molecule by comparing its experimental spectrum to that of a known standard or to theoretical calculations. The combination of these spectroscopic techniques with chromatographic data provides a comprehensive characterization of the enantiomeric purity and stereochemical integrity of (S)-Alfuzosin.
Molecular Pharmacology of S Alfuzosin at Alpha 1 Adrenergic Receptors
Alpha-1 Adrenergic Receptor Subtype Selectivity of (S)-Alfuzosin
(S)-Alfuzosin is characterized as a non-subtype selective α1-adrenergic receptor antagonist, meaning it interacts with all three α1-receptor subtypes (α1A, α1B, and α1D). vfu.czdovepress.comfrontiersin.orgresearchgate.net This contrasts with other α1-blockers like tamsulosin (B1681236) and silodosin (B1681671), which exhibit selectivity for certain subtypes. nih.govdovepress.comdrugbank.com While alfuzosin (B1207546) is not selective at the receptor subtype level, it is considered "uroselective" in its clinical effects, indicating a preferential action on the lower urinary tract over the vasculature. researchgate.netdrugbank.comresearchgate.net
Radioligand Binding Affinity Studies with α1A, α1B, and α1D Subtypes
Radioligand binding assays are instrumental in determining the affinity of a compound for its receptor. In the case of (S)-alfuzosin, these studies have consistently shown that it binds to all three α1-adrenergic receptor subtypes without significant selectivity.
While specific pKi or Ki values for the (S)-enantiomer are not always detailed separately from racemic alfuzosin in the available literature, the data for alfuzosin (which is a racemic mixture) indicates a lack of pronounced selectivity. For instance, some studies report comparable affinity across the subtypes. In contrast, highly selective agents like silodosin show a much greater affinity for the α1A subtype over the α1B and α1D subtypes. nih.gov
Table 1: Comparative Affinity of α1-Adrenergic Receptor Antagonists
| Compound | α1A Affinity | α1B Affinity | α1D Affinity | Selectivity Profile |
|---|---|---|---|---|
| (S)-Alfuzosin | Non-selective | Non-selective | Non-selective | α1A ≈ α1B ≈ α1D |
| Tamsulosin | High | Low | High | α1A ≈ α1D > α1B dovepress.comauajournals.org |
| Silodosin | Very High | Low | Moderate | α1A >> α1D > α1B nih.govdovepress.com |
| Doxazosin (B1670899) | Non-selective | Non-selective | Non-selective | α1A ≈ α1B ≈ α1D vfu.czauajournals.org |
| Terazosin (B121538) | Non-selective | Non-selective | Non-selective | α1A ≈ α1B ≈ α1D dovepress.comauajournals.org |
This table provides a qualitative comparison based on available research. Exact affinity values can vary between studies.
Functional Selectivity Profiling in Cellular Models
Functional assays in cellular models corroborate the findings from binding studies. These experiments measure the ability of an antagonist to inhibit the function of a receptor, such as agonist-induced contractions. Studies comparing the effects of various α1-antagonists on isolated tissues have demonstrated the functional consequences of their receptor selectivity.
For example, in studies on rabbit trigonal smooth muscle, tamsulosin was found to be more effective at preventing contractions than alfuzosin and doxazosin, which may be attributed to the non-selective nature of alfuzosin at the receptor level in this tissue. vfu.cz In contrast, antagonists with high selectivity for the α1A-receptor, which is predominant in prostatic tissue, show greater potency in inhibiting contractions in the prostate compared to tissues where other subtypes like α1B are more prevalent, such as the aorta. researchgate.netauajournals.org
Receptor-Ligand Interaction Mechanisms
The way (S)-alfuzosin interacts with α1-adrenergic receptors at a molecular level determines its pharmacological profile.
Investigation of Binding Modes and Kinetics for (S)-Alfuzosin
The binding of antagonists to α1-adrenergic receptors involves interactions with specific amino acid residues within the receptor's transmembrane domains. While detailed structural studies specifically for the (S)-enantiomer of alfuzosin are limited, research on similar quinazoline-based antagonists provides insights. The structure-activity relationship of α1-blockers indicates that the chemical moiety linking the quinazoline (B50416) core to other parts of the molecule plays a significant role in determining subtype selectivity. wikipedia.org For instance, the presence of a piperazine (B1678402) ring, as found in prazosin (B1663645), terazosin, and doxazosin, is associated with non-selective inhibition of α1-receptors. wikipedia.org
The kinetics of binding, including the rates of association and dissociation, can also influence a drug's pharmacological effect. For example, some selective antagonists may exhibit slow dissociation from their target receptor, contributing to their sustained action. dovepress.com
Allosteric Modulation Research of Alpha-1 Adrenergic Receptors by (S)-Alfuzosin
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist binds. frontiersin.org This can lead to more selective effects and a lower incidence of side effects. nih.govfrontiersin.org While there is growing interest in allosteric modulation of GPCRs, including α1-adrenergic receptors, there is currently no substantial evidence to suggest that (S)-alfuzosin acts as an allosteric modulator. nih.govguidetopharmacology.org It is generally considered a competitive antagonist, binding to the same site as the natural ligands, norepinephrine (B1679862) and epinephrine.
Intracellular Signaling Cascades Mediated by (S)-Alfuzosin
As an antagonist, the primary role of (S)-alfuzosin is to block the signaling cascades initiated by the activation of α1-adrenergic receptors. When an agonist like norepinephrine binds to an α1-receptor, it activates the Gq/11 family of G-proteins. nih.govresearchgate.net This, in turn, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgresearchgate.net IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. researchgate.net
By blocking the initial binding of the agonist, (S)-alfuzosin prevents the activation of this entire downstream pathway. This blockade of α1-receptor-mediated signaling in the smooth muscle of the prostate and bladder neck leads to muscle relaxation. drugbank.com While all three α1-subtypes generally couple to the Gq/PLC/IP3 pathway, there can be cell-type specific differences in signaling. researchgate.net It has also been noted that α1D-receptors may signal less effectively than the other subtypes. researchgate.net
G Protein-Coupled Receptor (GPCR) Signaling Pathways (e.g., Gq/11)
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.org Specifically, they couple to the Gq/11 family of heterotrimeric G proteins. researchgate.netfrontiersin.org The signaling cascade initiated by the activation of these receptors is a cornerstone of sympathetic physiological responses.
When an endogenous agonist, such as norepinephrine, binds to an α1-AR, it induces a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gq/11 protein. researchgate.net The activated Gαq/11 subunit then dissociates from the βγ dimer and stimulates its primary effector enzyme, phospholipase C (PLC). frontiersin.orgresearchgate.net
PLC activation leads to the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netfrontiersin.org IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.com The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream proteins, culminating in cellular responses like smooth muscle contraction. nih.govresearchgate.net
(S)-Alfuzosin functions as a competitive antagonist at these α1-ARs. nih.govdrugbank.com By binding to the receptor, it prevents norepinephrine and other agonists from activating the Gq/11 signaling pathway. This blockade effectively inhibits the entire downstream cascade, preventing the generation of IP3 and DAG, the subsequent rise in intracellular calcium, and ultimately, the contraction of smooth muscle in tissues like the prostate and bladder neck. fda.govdrugbank.com
Table 1: Gq/11 Signaling Pathway Components and the Effect of (S)-Alfuzosin
| Component | Role in Pathway | Effect of (S)-Alfuzosin |
| Alpha-1 Adrenergic Receptor | Binds agonist (e.g., norepinephrine) to initiate signaling | Binds to and blocks the receptor, preventing agonist activation |
| Gq/11 Protein | Activated by the receptor; stimulates Phospholipase C | Activation is inhibited |
| Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG | Activation is inhibited |
| Inositol 1,4,5-Trisphosphate (IP3) | Mobilizes intracellular Ca2+ stores | Production is blocked |
| Diacylglycerol (DAG) | Activates Protein Kinase C | Production is blocked |
| Intracellular Ca2+ | Increases, leading to smooth muscle contraction | Concentration does not increase in response to agonist |
Downstream Effector Enzyme Modulation by (S)-Alfuzosin
The antagonistic action of (S)-Alfuzosin at α1-ARs leads to the modulation of several key downstream effector enzymes.
The most direct consequence of blocking the Gq/11 pathway is the inhibition of Phospholipase C (PLC) and, subsequently, Protein Kinase C (PKC) . researchgate.netresearchgate.net PKC is a family of serine/threonine kinases that, once activated by DAG, phosphorylate a wide array of cellular proteins, influencing processes from muscle contraction to gene expression. wikipedia.orgmdpi.com By preventing the formation of DAG, (S)-Alfuzosin inhibits the activation of conventional and novel PKC isoforms, thereby blocking their downstream effects. wikipedia.org
Beyond the canonical α1-AR pathway, research has uncovered a distinct mechanism of action for alfuzosin and other quinazoline-based antagonists like terazosin and doxazosin. mdpi.complos.org These compounds have been shown to directly bind to and increase the activity of Phosphoglycerate Kinase 1 (PGK1) . plos.orgresearchgate.netresearchgate.net PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step. plos.org By enhancing PGK1 activity, alfuzosin can boost cellular energy metabolism. researchgate.netresearchgate.net This effect is independent of its α1-AR antagonism and is not shared by all alpha-blockers, such as tamsulosin. plos.org This modulation of PGK1 has been linked to potential neuroprotective effects and improved insulin (B600854) sensitivity in preclinical studies. researchgate.netjci.org
Table 2: Downstream Effector Enzymes Modulated by (S)-Alfuzosin
| Effector Enzyme | Primary Regulatory Pathway | Effect of (S)-Alfuzosin |
| Phospholipase C (PLC) | Gq/11-coupled α1-AR | Inhibited (due to receptor blockade) |
| Protein Kinase C (PKC) | Gq/11-coupled α1-AR (via DAG) | Inhibited (due to lack of DAG production) |
| Phosphoglycerate Kinase 1 (PGK1) | Non-α1-AR mediated (Direct Binding) | Activated |
Structure Activity Relationship Sar and Computational Studies of S Alfuzosin Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alpha-1 Adrenergic Antagonism
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For alpha-1 adrenergic antagonists like (S)-Alfuzosin, QSAR studies have been crucial in identifying the key molecular features that govern their antagonistic potency. researchgate.net
Descriptor Generation and Selection for (S)-Alfuzosin Derivatives
The initial and most critical step in QSAR modeling is the generation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, geometrical, and electronic properties. nih.gov For (S)-Alfuzosin derivatives and other alpha-1 adrenergic antagonists, a wide array of descriptors are calculated to capture the structural variations within the series of compounds. researchgate.net
The process involves:
Dataset Preparation: A dataset of (S)-Alfuzosin analogues with their corresponding biological activities (e.g., binding affinities or inhibitory concentrations) is compiled. researchgate.net
Molecular Optimization: The 3D structures of the compounds are optimized using computational chemistry software to obtain their most stable conformations. researchgate.net
Descriptor Calculation: A large number of descriptors are then calculated for each molecule. These can be broadly categorized as:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms, number of rings). nih.gov
Topological descriptors: Describing the connectivity of atoms in a molecule.
Geometrical descriptors: Related to the 3D shape of the molecule (e.g., molecular volume, surface area). researchgate.net
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing information about the electronic properties (e.g., HOMO and LUMO energies, partial charges). researchgate.net
Following generation, a crucial step is the selection of the most relevant descriptors that have the highest correlation with the biological activity. This is often achieved using statistical methods like stepwise multiple linear regression or genetic algorithms to avoid overfitting and to build a robust and predictive model. nih.govresearchgate.net For a series of alpha-1 adrenoreceptor antagonists, descriptors such as the sum of negative charges, the energy of the highest occupied molecular orbital (HOMO), molecular volume, and the least negative charge have been identified as significant. researchgate.net
Statistical Model Development and Validation in SAR Studies
Once the most relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the (S)-Alfuzosin analogues. Multiple linear regression (MLR) is a commonly used method for this purpose, resulting in a linear equation that can predict the activity of new, untested compounds. researchgate.net
The reliability and predictive power of the developed QSAR model are assessed through rigorous validation techniques:
Internal Validation: This is often performed using the leave-one-out cross-validation (LOO-CV) method. In this technique, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high Q² value (cross-validated correlation coefficient) indicates good internal consistency and robustness of the model. researchgate.net
External Validation: The model's predictive ability is further tested on an external set of compounds that were not used in the model development. A high R²test value for the external set confirms the model's ability to accurately predict the activity of new chemical entities. researchgate.net
Y-randomization: This test ensures that the developed model is not due to a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms the robustness of the original model. nih.gov
A statistically sound QSAR model, with good internal and external validation metrics, can be a valuable tool in the design of new (S)-Alfuzosin analogues with improved alpha-1 adrenergic antagonism. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools that provide insights into the interactions between a ligand, such as (S)-Alfuzosin, and its target receptor at an atomic level. nih.gov These methods are instrumental in understanding the binding mechanism, predicting binding affinities, and guiding the design of more potent and selective drugs. core.ac.uk
Ligand-Receptor Docking Studies with Alpha-1 Adrenergic Receptors
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For (S)-Alfuzosin and its analogues, docking studies are performed using the three-dimensional structures of the alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). Since obtaining crystal structures of these receptors can be challenging, homology models based on related G-protein coupled receptors (GPCRs) like bovine rhodopsin or the β2-adrenergic receptor are often used. researchgate.netresearchgate.net
The docking process involves:
Preparation of Receptor and Ligand: The 3D structures of the receptor and the (S)-Alfuzosin analogue are prepared, which includes adding hydrogen atoms and assigning partial charges. mdpi.com
Defining the Binding Site: The potential binding pocket on the receptor is identified, often based on the location of known ligands or through computational prediction methods. researchgate.net
Docking and Scoring: The ligand is then placed into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the lowest energy score is considered the most likely binding mode. chalcogen.rofrontiersin.org
Docking studies have been used to investigate the selectivity of various antagonists for the different α1-adrenergic receptor subtypes. researchgate.net These studies help in identifying key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. chalcogen.ro For instance, interactions like hydrogen bonds and π-π stacking with specific residues can be visualized and analyzed. rsc.org
Conformational Analysis and Binding Pose Prediction of (S)-Alfuzosin
The three-dimensional conformation of (S)-Alfuzosin is critical for its interaction with the alpha-1 adrenergic receptor. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule. researchgate.net Computational methods can predict the most stable conformation of (S)-Alfuzosin, which is then used in docking studies to predict its binding pose within the receptor's active site. plos.org
The predicted binding pose reveals the specific interactions between (S)-Alfuzosin and the amino acid residues of the receptor. For example, the methoxy (B1213986) groups of alfuzosin (B1207546), which are important for its α1-adrenoceptor inhibition, have been shown in some models to point towards the solvent region. rsc.org The accuracy of the predicted binding pose is crucial for understanding the SAR and for designing new analogues with improved affinity and selectivity. plos.org
Molecular Dynamics Simulations of (S)-Alfuzosin and Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govrowan.edu MD simulations are used to assess the stability of the docked (S)-Alfuzosin-receptor complex and to refine the binding pose. frontiersin.org
The process of an MD simulation involves:
System Setup: The docked complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.
Simulation Run: The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period, often in the nanosecond range. researchgate.net
Trajectory Analysis: The resulting trajectory is analyzed to study various properties of the complex, such as:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. researchgate.net
Radius of Gyration (Rg): To evaluate the compactness of the complex. frontiersin.org
Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.netacs.org
MD simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide a more realistic and detailed understanding of the dynamic nature of their interaction. rowan.edumdpi.com This information is invaluable for the rational design of new (S)-Alfuzosin analogues with optimized pharmacological properties.
Virtual Screening Approaches for Novel (S)-Alfuzosin-like Compounds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the discovery of novel compounds similar to (S)-Alfuzosin, several virtual screening strategies are employed, primarily focusing on ligand-based and structure-based approaches.
Ligand-based methods use the structure of a known active ligand, such as Alfuzosin, to find other molecules with similar properties.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are critical for biological activity. A pharmacophore model can be developed based on the structure of Alfuzosin and other known α1-adrenoceptor antagonists. omicsonline.orgunsw.edu.au For instance, a pharmacophore for α7-nicotinic acetylcholine (B1216132) receptor (nAChR) PAMs based on galantamine, consisting of hydrophobic features, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature, was used to screen FDA-approved drugs, identifying Alfuzosin hydrochloride as a potential inhibitor. omicsonline.org This model can then be used as a 3D query to rapidly screen large compound databases for molecules that match the required spatial arrangement of features. omicsonline.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model from a set of known Alfuzosin analogues and their corresponding activities, researchers can predict the activity of new, unsynthesized compounds. nih.govscienceopen.com Binary-QSAR models, for example, have been used to screen libraries of thousands of compounds for potential therapeutic activity. scienceopen.com These predictive models serve as effective filters in virtual screening campaigns to prioritize compounds for further investigation. scienceopen.comtubitak.gov.tr
Structure-based methods require the 3D structure of the target protein, in this case, the α1-adrenergic receptor.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of Alfuzosin, ligands from a database would be docked into the binding site of a homology model of the α1-adrenoceptor subtypes. researchgate.net The docking process calculates a score based on the predicted binding affinity, allowing researchers to rank the compounds. nih.gov This method can help rationalize the subtype selectivity of different antagonists and guide the design of new, more selective analogues. researchgate.net
A hierarchical virtual screening procedure often combines these methods. For example, a large database might first be filtered using 2D chemical similarity searches or QSAR models, followed by more computationally intensive 3D pharmacophore screening and finally molecular docking simulations for the top-ranked hits. researchgate.netresearchgate.net
Table 1: Virtual Screening Methodologies for (S)-Alfuzosin-like Compounds
| Screening Method | Principle | Application in Alfuzosin Research | Key Findings |
|---|---|---|---|
| Pharmacophore Modeling | Identifies essential 3D chemical features of active ligands. | Used to screen libraries for compounds with features similar to known α-blockers or other targets. | Alfuzosin was identified as a hit for the α7-nAChR using a pharmacophore model based on a different compound. omicsonline.org |
| QSAR Modeling | Relates chemical structure to biological activity mathematically. | Used to predict the activity of novel analogues and filter large databases. | Alfuzosin was included in a library screened by a binary-QSAR model for antiviral activity. scienceopen.com |
| Molecular Docking | Predicts ligand binding orientation and affinity within a protein's active site. | Used with homology models of α1-AR subtypes to predict binding and rationalize selectivity. researchgate.net | Helps understand interactions between quinazoline (B50416) derivatives and target receptors. nih.gov |
Cheminformatics and Data Mining for SAR Elucidation in Alfuzosin Research
Cheminformatics and data mining are essential for extracting meaningful structure-activity relationships (SAR) from large datasets, providing crucial insights for the design of improved (S)-Alfuzosin analogues.
Data Mining for Pharmacovigilance and SAR: Data mining of large biomedical databases, such as the FDA Adverse Event Reporting System (FAERS), allows for the analysis of the safety profiles of drugs, including Alfuzosin. medsci.org By applying quantitative data mining algorithms like the proportional reporting ratio and reporting odds ratio, researchers can detect associations between a drug and specific adverse events. A study analyzing over 1.2 million reports for male patients found associations between Alfuzosin and adverse events such as dizziness/vertigo and orthostatic hypotension. medsci.org Comparing these profiles across different α1-adrenoreceptor blockers (A1Bs) can provide SAR insights into off-target effects and help guide the design of analogues with improved safety profiles. medsci.org
QSAR for SAR Elucidation: QSAR studies are a cornerstone of cheminformatics in drug discovery. For quinazoline derivatives, the scaffold of Alfuzosin, QSAR models have been developed to correlate structural descriptors with biological activity. nih.govresearchgate.net These models use a wide variety of calculated molecular descriptors (e.g., topological, quantum chemical, constitutional) to build mathematical equations that predict the activity of compounds. nih.gov For example, in a study on quinazoline derivatives with cytotoxic activity, descriptors related to the constitution, functional groups, and charge were found to be significant for predicting activity against cancer cell lines. nih.gov Such analyses establish a detailed SAR, helping medicinal chemists understand which structural modifications on the quinazoline moiety are likely to enhance desired activities or reduce undesired ones. nih.govresearchgate.net
Table 2: Data Mining Findings for Alfuzosin from FAERS Database
| Adverse Event | Association with Alfuzosin | Implication for SAR |
|---|---|---|
| Dizziness/Vertigo | Signal detected | Guides design to reduce CNS-related side effects. |
| Orthostatic Hypotension | Signal detected | Informs modifications to minimize cardiovascular side effects. |
| Ejaculation Dysfunction | Signal detected | Provides a basis for comparing with other A1Bs to improve selectivity. |
| Constipation | Signal detected | Highlights potential off-target effects to be engineered out of new analogues. |
Data sourced from a review of the FAERS database from 1997 to 2011. medsci.org
Fragment-Based Drug Design Principles Applied to Alfuzosin Scaffolds
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.org These fragments are then optimized and grown or linked together to produce a more potent lead compound. wikipedia.orgbiosolveit.de This approach is highly applicable to the complex structure of (S)-Alfuzosin, which can be deconstructed into its constituent fragments.
Principles of FBDD: The core idea of FBDD is to explore chemical space more efficiently. Fragments are small (typically with a molecular weight < 300 Da) and less complex than traditional drug candidates, allowing them to form high-quality, efficient interactions with the target protein. wikipedia.orgbiosolveit.de The process generally involves:
Fragment Screening: A library of fragments is screened for binding to the target protein using sensitive biophysical techniques. nih.gov
Hit Validation and Structural Analysis: The binding of hit fragments is confirmed, and their binding mode is determined, often by X-ray crystallography.
Fragment Optimization: The initial low-affinity fragments are elaborated into more potent compounds through strategies like:
Fragment Growing: Adding functional groups to the fragment to explore adjacent binding pockets. biosolveit.de
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target. biosolveit.de
Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.
Application to the Alfuzosin Scaffold: The Alfuzosin molecule itself can be conceptually disassembled into fragments to guide the design of new libraries. A statistics-based method for designing targeted libraries for G protein-coupled receptors (GPCRs) used Alfuzosin as an example of a molecule that could be broken down at its chemically tractable linkage points. chemdiv.com This cleavage results in distinct chemical fragments that represent the core components of the drug.
For Alfuzosin, this deconstruction yields three primary fragments:
The 4-amino-6,7-dimethoxyquinazoline core.
The N-methylpropylamino linker.
The tetrahydrofurancarboxamide moiety.
Table 3: Deconstruction of Alfuzosin for Fragment-Based Design
| Original Compound | Cleavage Point | Resulting Fragments | Potential for FBDD |
|---|
| (S)-Alfuzosin | Amide bond & Amine linkage | 1. 4-amino-6,7-dimethoxyquinazoline 2. N-methylpropylamine 3. Tetrahydrofuran-2-carboxylic acid | Each fragment can be used to screen for novel interactions. The quinazoline scaffold, in particular, is a privileged structure in drug discovery and a key starting point for FBDD approaches targeting various enzymes and receptors. researchgate.netbohrium.comlifechemicals.com | Based on the fragmentation approach described for GPCR-targeted library design. chemdiv.com
By screening libraries containing these or similar fragments, novel interactions with the α1-adrenoceptor can be identified. For example, libraries rich in the quinazolinone scaffold, a close relative of Alfuzosin's core, have been used in FBDD campaigns to find new inhibitors for various targets. researchgate.netlifechemicals.com The insights gained from how these fragments bind can then guide the synthesis of new analogues by growing from the fragment or by linking it to other fragments that bind nearby, ultimately leading to novel (S)-Alfuzosin-like compounds with potentially superior pharmacological profiles.
Preclinical Pharmacokinetic Research of S Alfuzosin
In Vitro Pharmacokinetic Characterization
In vitro studies are fundamental in predicting the pharmacokinetic profile of a drug candidate. For (S)-Alfuzosin, these studies have focused on its permeability, metabolic stability, protein binding, and potential for drug-drug interactions.
Cell-based permeability assays, such as those using Caco-2 and Madin-Darby canine kidney (MDCK) cells, are crucial for predicting intestinal absorption and blood-brain barrier penetration.
Studies have identified Alfuzosin (B1207546) as a substrate for P-glycoprotein (P-gp), a key efflux transporter. In MDCK-MDR1 cell monolayer models, which overexpress P-gp, the transport of Alfuzosin was significantly inhibited by a P-gp inhibitor. nih.gov This indicates that P-gp-mediated efflux can reduce the cellular concentration of Alfuzosin. nih.gov Further research has shown that Alfuzosin is also transported by the Breast Cancer Resistance Protein (BCRP), another important efflux transporter, particularly when BCRP is overexpressed in vitro. nih.gov
A predicted permeability (Peff) value of 0.96 × 10⁻⁴ cm/second has been used in mechanistic absorption models for Alfuzosin, suggesting good intestinal absorption. japsonline.com
Table 1: In Vitro Permeability Data for Alfuzosin To display the table, click on the "expand" button.
Click to expand
| Parameter | System | Finding | Reference |
| P-glycoprotein (P-gp) Substrate | MDCK-MDR1 cells | Yes, transport inhibited by P-gp inhibitor. | nih.gov |
| Breast Cancer Resistance Protein (BCRP) Substrate | In vitro overexpression systems | Yes | nih.gov |
| Predicted Permeability (Peff) | Mechanistic absorption model | 0.96 × 10⁻⁴ cm/second | japsonline.com |
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro studies using liver microsomes and hepatocytes have been conducted to elucidate the metabolic fate of Alfuzosin.
Alfuzosin undergoes extensive metabolism in the liver. fda.govfda.govdrugs.comunict.itdrugs.comnih.gov The primary metabolic pathways identified are oxidation, O-demethylation, and N-dealkylation. fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com The resulting metabolites are pharmacologically inactive. fda.govfda.govdrugs.comunict.itdrugs.com
The principal hepatic enzyme responsible for the metabolism of Alfuzosin is Cytochrome P450 3A4 (CYP3A4). fda.govfda.govdrugs.comnih.govdrugbank.commpa.sefda.govnih.govhres.ca Studies in human liver microsomes have demonstrated the central role of this enzyme. fda.govfda.govdrugs.comfda.govnih.gov
Table 2: Microsomal Stability and Metabolism of Alfuzosin To display the table, click on the "expand" button.
Click to expand
| Parameter | Finding | Reference |
| Primary Metabolic Pathways | Oxidation, O-demethylation, N-dealkylation | fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com |
| Activity of Metabolites | Pharmacologically inactive | fda.govfda.govdrugs.comunict.itdrugs.com |
| Principal Metabolizing Enzyme | CYP3A4 | fda.govfda.govdrugs.comnih.govdrugbank.commpa.sefda.govnih.govhres.ca |
The extent of plasma protein binding influences the distribution and clearance of a drug. In vitro studies have shown that Alfuzosin is moderately bound to human plasma proteins, with binding percentages reported to be between 82% and 90%. fda.govfda.govdrugs.comdrugs.comdrugbank.comfda.govfda.govwikipedia.org This binding is linear over a wide concentration range. fda.govfda.govdrugs.comdrugs.comfda.govfda.gov Alfuzosin binds to both human serum albumin (68.2%) and alpha-1-acid glycoprotein (B1211001) (52.5%). drugbank.com
Table 3: Plasma Protein Binding of Alfuzosin To display the table, click on the "expand" button.
Click to expand
| Parameter | Value | Reference |
| Human Plasma Protein Binding | 82% - 90% | fda.govfda.govdrugs.comdrugs.comdrugbank.comfda.govfda.govwikipedia.org |
| Binding to Human Serum Albumin | 68.2% | drugbank.com |
| Binding to Alpha-1-acid Glycoprotein | 52.5% | drugbank.com |
Understanding the potential for a drug to inhibit or induce cytochrome P450 enzymes is critical for predicting drug-drug interactions.
In vitro studies using human liver microsomes have shown that at therapeutic concentrations, Alfuzosin does not inhibit the major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, or CYP3A4. fda.govfda.govdrugs.comfda.govnih.gov Furthermore, in primary cultures of human hepatocytes, Alfuzosin did not induce CYP1A, CYP2A6, or CYP3A4 enzymes. fda.govfda.govdrugs.comfda.govnih.gov These findings suggest a low potential for Alfuzosin to cause pharmacokinetic drug-drug interactions by inhibiting or inducing major CYP enzymes.
Table 4: In Vitro CYP Inhibition and Induction Potential of Alfuzosin To display the table, click on the "expand" button.
Click to expand
| Assay | CYP Isoforms Tested | Result | Reference |
| Inhibition | CYP1A2, 2A6, 2C9, 2C19, 2D6, 3A4 | No inhibition at therapeutic concentrations | fda.govfda.govdrugs.comfda.govnih.gov |
| Induction | CYP1A, 2A6, 3A4 | No induction | fda.govfda.govdrugs.comfda.govnih.gov |
Plasma Protein Binding Investigations
In Vivo Pharmacokinetic Investigations in Preclinical Models
In vivo studies in animal models are essential to confirm and expand upon the findings from in vitro assays, providing a more complete picture of a drug's ADME profile in a whole organism.
Preclinical studies in various animal species, including rats, dogs, and monkeys, have been conducted to characterize the ADME properties of Alfuzosin.
Absorption: Alfuzosin is readily absorbed after oral administration in animal models. drugbank.com
Distribution: Following intravenous administration in healthy male middle-aged volunteers, the volume of distribution was found to be 3.2 L/kg. fda.govfda.govdrugs.comdrugs.comdrugbank.com Alfuzosin shows preferential distribution to the tissues of the prostate. drugbank.com In vivo studies in mdr1a(-/-) mice demonstrated that brain uptake of Alfuzosin was significantly higher compared to wild-type mice, confirming that it is a substrate for P-gp at the blood-brain barrier. nih.gov
Metabolism: The metabolic pathways observed in animals are qualitatively identical to those in humans, primarily involving oxidation, O-demethylation, and N-dealkylation. hres.ca
Excretion: Following oral administration of radiolabeled Alfuzosin, the majority of the dose is excreted in the feces (69%), with a smaller portion eliminated in the urine (24%). fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com Only 11% of the administered dose is excreted as unchanged drug in the urine. fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com Studies in dogs have also pointed to significant biliary secretion as a pathway for elimination. nih.gov
Table 5: In Vivo ADME Properties of Alfuzosin in Animal Models To display the table, click on the "expand" button.
Click to expand
| Parameter | Animal Model | Finding | Reference |
| Distribution | |||
| Volume of Distribution | Healthy male volunteers (IV) | 3.2 L/kg | fda.govfda.govdrugs.comdrugs.comdrugbank.com |
| Tissue Distribution | General | Preferential distribution to the prostate | drugbank.com |
| Blood-Brain Barrier | mdr1a(-/-) mice | P-gp substrate at the BBB | nih.gov |
| Metabolism | |||
| Metabolic Pathways | Rat, Dog | Oxidation, O-demethylation, N-dealkylation | hres.ca |
| Excretion | |||
| Route of Elimination | General | 69% in feces, 24% in urine | fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com |
| Unchanged Drug in Urine | General | 11% | fda.govfda.govdrugs.comunict.itdrugs.comnih.govdrugbank.com |
| Biliary Secretion | Dogs | Significant | nih.gov |
Oral Bioavailability and Biodistribution Studies in Animal Models
The oral bioavailability and biodistribution of alfuzosin are critical parameters determined during preclinical evaluation to understand its absorption and disposition in the body.
Studies in animal models, such as rabbits, have been conducted to evaluate the oral pharmacokinetics of alfuzosin formulations. researchgate.net A key objective of such preclinical studies is to establish an in vivo evaluation of formulations, for which specific and sensitive analytical methods, like HPLC, have been developed to quantify the drug in animal plasma. researchgate.net For instance, a method validated in rabbit plasma demonstrated a lower limit of quantitation of 0.05 µg/mL for alfuzosin. researchgate.net
While specific bioavailability percentages from animal studies are not detailed in the provided sources, human studies, which are informed by preclinical data, show an absolute oral bioavailability of approximately 49% for the extended-release tablet when taken under fed conditions. drugbank.comfda.govnih.gov The extent of absorption is noted to be about 50% lower under fasting conditions. nih.gov
Biodistribution studies are fundamental to understanding the tissue penetration of a compound. Alfuzosin exhibits a significant and preferential distribution to the prostate tissue compared to plasma. nih.govresearchgate.net This uroselectivity is a hallmark of the compound's action. nih.gov In human volunteers, the volume of distribution following intravenous administration was found to be 3.2 L/kg, indicating distribution into the tissues. drugbank.comfda.gov In vitro studies show that alfuzosin is moderately bound to human plasma proteins, with a binding percentage ranging from 82% to 90%. drugbank.comfda.govdrugs.com
Table 1: Key Pharmacokinetic & Distribution Parameters for Alfuzosin This table is interactive. You can sort and filter the data.
| Parameter | Value | Species/System | Conditions | Source(s) |
|---|---|---|---|---|
| Absolute Bioavailability | 49% | Human | Extended-Release, Fed | drugbank.comfda.govnih.gov |
| Volume of Distribution (IV) | 3.2 L/kg | Human (Male Volunteers) | Intravenous | drugbank.comfda.gov |
| Plasma Protein Binding | 82-90% | Human | In vitro | drugbank.comfda.govdrugs.com |
| Tissue Distribution | Preferential to prostate | Human | - | nih.govresearchgate.net |
| LLoQ for Plasma Assay | 0.05 µg/mL | Rabbit | HPLC Method | researchgate.net |
Species-Specific Pharmacokinetic Comparisons in Preclinical Settings
Comparing the pharmacokinetics of a drug across different animal species is a crucial step in preclinical research to predict its behavior in humans.
Preclinical evaluations have been performed in various species, including rabbits and mice. researchgate.netdrugbank.com In rabbits, pharmacokinetic studies of extended-release alfuzosin tablets have been successfully conducted. researchgate.net In mice, acute toxicity studies have established the oral LD50 at 2300 mg/kg for males and 1950 mg/kg for females. drugbank.com
While direct comparative pharmacokinetic studies across multiple preclinical species are not extensively detailed in the search results, it is a standard practice in drug development. Such studies often reveal species differences in drug metabolism and clearance. For example, research on other compounds has shown significant differences in metabolic stability between rat and human liver microsomes, underscoring the importance of these comparative assessments. nih.gov In the case of alfuzosin, pharmacokinetic data from different species, including healthy human volunteers, patients with renal impairment, and the elderly, have been gathered to understand its profile comprehensively. drugs.commpa.se For instance, in patients with mild, moderate, or severe renal impairment, the mean Cmax and AUC values were found to be increased by approximately 50% compared to subjects with normal renal function. drugs.com
Metabolite Profiling and Identification in Animal Systems
Understanding the metabolic fate of a drug is essential for evaluating its efficacy and potential for drug-drug interactions. Alfuzosin undergoes extensive metabolism, primarily in the liver. drugbank.comfda.govdrugs.com
The metabolic pathways for alfuzosin have been characterized, showing that only about 11% of an administered dose is excreted as the unchanged parent drug in the urine. drugbank.comfda.govdrugs.com The primary routes of metabolism involve three main biochemical processes:
Oxidation
O-demethylation
N-dealkylation drugbank.comfda.govnih.gov
These metabolic transformations result in metabolites that are not pharmacologically active. fda.govdrugs.com The principal hepatic enzyme responsible for the metabolism of alfuzosin is Cytochrome P450 3A4 (CYP3A4). drugbank.comnih.gov The resulting inactive metabolites are eliminated mainly through feces (69%) and to a lesser extent through urine (24%), based on studies with radiolabeled alfuzosin. drugbank.comfda.gov While these findings are largely derived from human studies, the identification of metabolic pathways in preclinical animal models is a foundational part of the drug development process to ensure that the animal models are relevant for predicting human metabolism.
Table 2: Metabolic Profile of Alfuzosin This table is interactive. You can sort and filter the data.
| Feature | Description | Source(s) |
|---|---|---|
| Primary Site of Metabolism | Liver | drugbank.comfda.govdrugs.com |
| Metabolic Pathways | Oxidation, O-demethylation, N-dealkylation | drugbank.comfda.govnih.gov |
| Primary Metabolizing Enzyme | CYP3A4 | drugbank.comnih.gov |
| Metabolite Activity | Not pharmacologically active | fda.govdrugs.com |
| Excretion of Unchanged Drug | 11% in urine | drugbank.comfda.govdrugs.com |
| Route of Excretion (Metabolites) | 69% in feces, 24% in urine | drugbank.comfda.gov |
Preclinical Pharmacodynamic Research of S Alfuzosin
In Vitro Pharmacodynamic Efficacy Studies
In vitro studies are crucial for characterizing the interaction of a compound with its molecular target and understanding its functional consequences at a cellular level. For (S)-Alfuzosin, these studies have focused on its affinity for alpha-1 adrenergic receptors, its ability to antagonize receptor activation, and the identification of relevant biomarkers.
Receptor Occupancy Assays in Cellular Systems
Receptor occupancy assays are fundamental in determining the binding affinity of a drug to its target receptor. Studies have shown that alfuzosin (B1207546), and by extension its enantiomers, potently displaces radiolabeled ligands, such as [3H]-prazosin, from alpha-1 adrenoceptors in various tissues, including human prostatic adenoma. researchgate.netnih.gov
In human prostatic adenoma tissue, the (-)-enantiomer of alfuzosin, which corresponds to (S)-Alfuzosin, demonstrated a high affinity for alpha-1 adrenoceptors. nih.gov The concentration of the (-)-enantiomer required to inhibit 50% of [3H]-prazosin binding (IC50) was found to be 0.019 µM. nih.gov This indicates a strong interaction between (S)-Alfuzosin and its target receptor. For comparison, the (+)-enantiomer and the racemic mixture of alfuzosin exhibited IC50 values of 0.023 µM and 0.035 µM, respectively. nih.gov
| Compound | IC50 (µM) for [3H]-prazosin displacement |
| (-)-enantiomer (S)-Alfuzosin | 0.019 |
| (+)-enantiomer | 0.023 |
| Alfuzosin (racemic) | 0.035 |
| Prazosin (B1663645) | 0.004 |
| Data sourced from competitive binding studies in human prostatic adenoma tissue. nih.gov |
These findings from receptor occupancy assays confirm that (S)-Alfuzosin binds with high affinity to alpha-1 adrenergic receptors, a prerequisite for its pharmacological activity.
Functional Assays for Alpha-1 Adrenergic Receptor Antagonism
Functional assays move beyond simple binding to assess the ability of a compound to modulate receptor activity. (S)-Alfuzosin has been characterized as a competitive antagonist of alpha-1 adrenoceptors, meaning it binds to the receptor and prevents its activation by endogenous agonists like norepinephrine (B1679862). nih.gov
In studies using isolated rabbit trigone and urethral smooth muscle, alfuzosin was shown to antagonize contractions induced by the alpha-1 agonist phenylephrine (B352888) in a competitive manner. nih.govvfu.cz The pA2 value, a measure of antagonist potency, was determined to be 7.44 for the trigone and 7.30 for the urethra. nih.gov This demonstrates the functional ability of alfuzosin to block the physiological response mediated by alpha-1 adrenoceptor activation.
Further studies have indicated that alfuzosin can exhibit inverse agonist properties at constitutively active alpha-1A-adrenergic receptors, meaning it can reduce the basal activity of the receptor in the absence of an agonist. nih.gov While alfuzosin is generally considered a non-subtype-selective alpha-1 antagonist, its functional effects are particularly relevant in tissues with a high density of these receptors, such as the lower urinary tract. medicines.org.uktocris.com
Biomarker Identification and Validation in Cellular Models
The identification of biomarkers is essential for understanding a drug's mechanism of action and for translating preclinical findings to clinical settings. mdpi.com For (S)-Alfuzosin, research has pointed towards biomarkers related to its primary pharmacodynamic effect—the relaxation of smooth muscle.
While direct biomarkers for (S)-Alfuzosin's activity in cellular models are not extensively detailed in the provided search results, the downstream effects of alpha-1 adrenergic receptor blockade can be considered. For instance, changes in the expression of genes and proteins involved in smooth muscle contraction pathways could serve as potential biomarkers.
Recent research has also uncovered a novel mechanism for alfuzosin, suggesting it can activate phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. researchgate.netmedrxiv.org This finding opens up new avenues for biomarker discovery, potentially including markers of enhanced glycolysis and cellular energy metabolism. researchgate.net In cellular models of diabetes, alfuzosin was shown to ameliorate oxidative and glycative stress, suggesting that markers of these processes could also be relevant. researchgate.net
In Vivo Pharmacodynamic Efficacy Studies in Animal Models
In vivo studies in animal models are critical for evaluating the physiological effects of a drug in a whole organism, providing insights into its therapeutic potential and target engagement in a more complex biological system.
Target Engagement Studies in Relevant Animal Models
Target engagement studies aim to confirm that a drug is interacting with its intended target in a living animal. For (S)-Alfuzosin, this involves demonstrating its blockade of alpha-1 adrenoceptors in relevant animal models of lower urinary tract function.
In anesthetized cats, alfuzosin produced a dose-dependent inhibition of the increase in urethral pressure caused by sympathetic nerve stimulation, with prazosin being approximately five times more potent. nih.gov In pithed rats, alfuzosin markedly inhibited the pressor responses induced by the alpha-1 selective agonist cirazoline, while having only a slight effect on responses to an alpha-2 selective agonist. nih.gov These studies confirm that alfuzosin engages and blocks alpha-1 adrenoceptors in vivo, leading to a functional response in the lower urinary tract.
Furthermore, studies in animal models have highlighted the functional uroselectivity of alfuzosin. researchgate.net The ratio of the dose required to reduce blood pressure by 20% to the dose required to reduce urethral pressure by 50% was significantly higher for alfuzosin compared to prazosin and terazosin (B121538), suggesting that alfuzosin can decrease urethral resistance at doses that have minimal effects on blood pressure. researchgate.netresearchgate.net
| Compound | Dose Ratio (BP reduction/Urethral pressure reduction) |
| Alfuzosin (intravenous) | 3.2 |
| Alfuzosin (oral) | 11 |
| Prazosin | 1 |
| Terazosin | 1 - 3.5 |
| Data from in vivo animal models. researchgate.netresearchgate.net |
Mechanism of Action Elucidation in Preclinical Animal Systems
The primary mechanism of action of (S)-Alfuzosin is the relaxation of smooth muscle in the prostate and bladder neck, which is mediated by the blockade of alpha-1 adrenergic receptors. drugbank.comdroracle.ainih.gov This leads to a reduction in urethral pressure and resistance to urine flow. medicines.org.uk
Animal studies have been instrumental in elucidating this mechanism. In vivo studies in animals have demonstrated that alfuzosin decreases urethral pressure and, consequently, the resistance to urine flow during urination. medicines.org.uk This effect is a direct result of its action on the smooth muscle of the prostate. nih.gov
Beyond its effects on the lower urinary tract, recent preclinical studies in diabetic mouse models have suggested that alfuzosin may also have a role in improving insulin (B600854) sensitivity and reducing fasting blood glucose by activating PGK1 and stimulating the AKT signaling pathway. researchgate.net This suggests a broader mechanism of action for alfuzosin that extends beyond its well-established role as an alpha-1 blocker.
Dose-Response Characterization in Animal Models for Efficacy
Preclinical research in animal models has been crucial in characterizing the dose-dependent efficacy of alfuzosin. These studies have primarily focused on the urodynamic effects of the compound, particularly its ability to reduce urethral pressure, a key factor in the pathophysiology of benign prostatic hyperplasia (BPH). While alfuzosin is a racemic mixture of (R)- and (S)-enantiomers, it has been established that both enantiomers exhibit the same pharmacological activity as the racemate. hres.cancats.io Therefore, dose-response data obtained for racemic alfuzosin is considered representative of the (S)-enantiomer's efficacy.
A key study in conscious male rats demonstrated a clear dose-dependent effect of intravenously administered alfuzosin on urethral pressure. nih.gov This model is valuable for assessing the potential therapeutic benefit in relieving bladder outlet obstruction. The administration of alfuzosin resulted in a significant and dose-dependent decrease in urethral pressure without significantly affecting mean arterial blood pressure at lower to moderate doses, highlighting its functional uroselectivity. nih.govmedicines.org.uk
The research findings from this pivotal study are summarized in the table below, illustrating the dose-response relationship of alfuzosin's effect on urethral pressure in an in vivo animal model.
Table 1: Dose-Response of Intravenous Alfuzosin on Urethral Pressure in Conscious Male Rats
| Dose (µg/kg) | Mean Decrease in Urethral Pressure (%) |
|---|---|
| 3 | Dose-dependently decreased |
| 10 | Dose-dependently decreased |
| 30 | 40% |
Data sourced from a study on the effects of alfuzosin on urethral and blood pressures in conscious male rats. nih.gov
These findings are supported by other preclinical investigations. For instance, in anesthetized cats, alfuzosin was shown to dose-dependently and selectively reduce urethral pressure. karger.com Further studies in rats have also confirmed the preferential effect of alfuzosin on urethral pressure over arterial blood pressure. karger.comnih.gov In vitro studies on isolated rabbit trigone and urethra preparations have also shown that the (-)-enantiomer of alfuzosin inhibits phenylephrine-induced responses with a potency similar to that of the racemic mixture. ncats.io
Collectively, these preclinical animal studies provide a solid pharmacodynamic basis for the efficacy of (S)-alfuzosin. The dose-response characterization, particularly the significant reduction in urethral pressure at doses with minimal cardiovascular impact, underscores the compound's therapeutic potential for treating the functional symptoms of BPH. nih.govmedicines.org.ukkarger.com
Emerging Research Directions and Advanced Methodologies for S Alfuzosin
Application of Artificial Intelligence and Machine Learning in (S)-Alfuzosin Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising drug candidates and optimizing their properties. google.com These computational tools can analyze vast datasets to uncover complex patterns, predict molecular behavior, and design novel chemical structures. google.complos.org For (S)-Alfuzosin, AI/ML offers a pathway to enhance its therapeutic profile and explore new chemical space.
Predictive modeling, a cornerstone of computational drug discovery, utilizes algorithms to forecast the biological activity and properties of molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this area. frontiersin.org For quinazoline (B50416) derivatives, the structural class to which alfuzosin (B1207546) belongs, 3D-QSAR models have been developed to reliably predict efficacy against specific targets, such as the epidermal growth factor receptor (EGFR). e-jmd.orgresearchgate.net These models use molecular alignment and various metrics to establish a correlation between the three-dimensional properties of the compounds and their inhibitory potential. e-jmd.org
While specific QSAR studies for (S)-Alfuzosin's alpha-1 adrenergic receptor activity are not prevalent in recent literature, the principles are directly applicable. By developing models trained on datasets of alpha-blockers, researchers can predict the activity of new (S)-Alfuzosin analogues. fda.govresearchgate.net ML algorithms, including deep learning, can further enhance these predictions, offering robust models capable of accurately classifying inhibitors versus non-inhibitors for adrenergic receptors. nih.gov Such models can help in understanding how structural modifications to the (S)-Alfuzosin scaffold might influence its selectivity and affinity for alpha-1 adrenergic receptor subtypes, thereby guiding the synthesis of more specific agents.
| Predictive Modeling Technique | Application to (S)-Alfuzosin Research | Potential Outcome | Supporting Evidence Context |
| 3D-QSAR | Predict inhibitory potential of new analogues against α1-adrenergic receptor subtypes. | Design of analogues with enhanced receptor specificity and reduced off-target effects. | Successfully used for other quinazoline derivatives to predict efficacy against targets like EGFR. frontiersin.orge-jmd.orgresearchgate.net |
| Machine Learning (e.g., Deep Learning) | Develop robust classification models to distinguish between potent and weak inhibitors. | Accelerate the virtual screening process and prioritize candidates for synthesis. | Deep learning models have shown high accuracy in predicting inhibitors for other adrenergic receptors (e.g., ADRA2A). nih.gov |
| Pharmacophore Modeling | Identify essential structural features required for binding to the α1-adrenergic receptor. | Guide the design of novel scaffolds that retain or improve pharmacological activity. | A common ligand-based approach used in the design of selective receptor antagonists. biomolther.org |
De novo design involves using AI to generate entirely new molecular structures with desired properties. plos.org Generative models, a type of AI, can learn the underlying patterns from a database of known active molecules and then create new, viable drug candidates. biomolther.org This approach has been successfully used to design novel and selective alpha-1A adrenergic receptor antagonists. ijpsonline.comclarityxdna.com
For (S)-Alfuzosin, generative models could be trained on the chemical space of known quinazoline-based alpha-blockers. wisdomlib.org The AI could then generate novel analogues by modifying the core structure, the linker, or the tetrahydrofuran (B95107) moiety. The goal would be to produce compounds with potentially improved properties, such as greater uroselectivity, better metabolic stability, or novel secondary pharmacology. For instance, a generative pre-training transformer (GPT)-based framework integrated with pharmacophore fingerprints has been developed to accelerate the discovery of bioactive ligands, a technique that could readily be applied to the (S)-Alfuzosin scaffold. biomolther.org
Predictive Modeling for Pharmacological Activity and Specificity
Complex In Vitro Models and Organ-on-a-Chip Technologies for Mechanistic Studies
Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. mdpi.com To bridge this gap, advanced in vitro models like 3D cell cultures and organ-on-a-chip (OOC) systems are being developed. mdpi.comnih.gov These models better mimic in vivo conditions, including cell-cell interactions and physiological fluid flow, offering a more accurate platform for mechanistic studies. nih.govau.dk
While specific studies employing (S)-Alfuzosin on a prostate-on-a-chip are not yet published, the technology itself holds immense promise. The first successful "Prostate-on-a-Chip" (PoC) model has been created, which recreates the differentiation processes of a normal human prostate gland. arizona.edunih.gov Such models allow for the spatiotemporal analysis of tissue-level responses and are being used to study prostate cancer development and drug resistance. arizona.edunih.gov These platforms could be used to perform detailed mechanistic investigations of (S)-Alfuzosin, examining its effects on prostate smooth muscle cell contractility, cell proliferation, and interaction with the stromal microenvironment in a highly controlled, human-relevant system. frontiersin.orgnih.gov Similarly, 3D cell culture models of the prostate are being used to study the impact of inflammation on carcinogenesis, providing another valuable tool to explore the molecular actions of (S)-Alfuzosin. mdpi.com
Research into Drug Repurposing Potential of (S)-Alfuzosin
Drug repurposing, the identification of new uses for approved drugs, offers a faster and more cost-effective route to therapy compared to de novo drug development. nih.gov Alfuzosin is being investigated for several new indications based on the discovery of its effects on biological pathways beyond its primary alpha-1 adrenergic antagonism.
Recent research has identified several potential new applications for alfuzosin, driven by its off-target activities.
Neuroprotection: Large-scale pharmacoepidemiologic studies suggest that alfuzosin, along with similar alpha-blockers like terazosin (B121538) and doxazosin (B1670899), is associated with a reduced risk and slower progression of neurodegenerative diseases, including Parkinson's disease (PD) and dementia with Lewy bodies (DLB). e-jmd.orgneurology.org
Anti-inflammatory Effects: In a zebrafish model, alfuzosin hydrochloride was identified as one of several repositioned drugs that could significantly diminish neutrophil numbers, indicating potent anti-inflammatory properties. nih.gov This effect was further confirmed in a mouse model of atopic dermatitis, where alfuzosin suppressed inflammation. nih.gov
Anticancer Activity: Docking studies have suggested that alfuzosin has a high binding affinity for EGFR and HER2, receptors often implicated in breast cancer. nih.gov In vitro studies on prostate cancer cell lines (PC-3 and LNCaP) showed that alfuzosin possesses cytotoxic actions, although it was less potent than doxazosin or prazosin (B1663645). nih.gov
The exploration of new therapeutic uses for alfuzosin is supported by mechanistic studies into its polypharmacology—the ability of a drug to interact with multiple targets.
The neuroprotective effects of alfuzosin are believed to stem from an important off-target interaction with phosphoglycerate kinase-1 (PGK1) , a key enzyme in glycolysis. neurology.org By activating PGK1, alfuzosin can increase the availability of adenosine (B11128) triphosphate (ATP) in the brain, which may mitigate the neurodegeneration seen in diseases like PD and DLB. neurology.org This mechanism is distinct from its primary alpha-1 receptor antagonism and is shared with terazosin and doxazosin, but not with the structurally different alpha-blocker tamsulosin (B1681236). e-jmd.orgneurology.org
The potential anticancer effects are being explored through computational methods. Molecular docking analyses of alfuzosin with the EGFR protein have identified key stabilizing residues (such as L718, G719, A743, K745, and L844) and hydrogen bond formations that could underpin its inhibitory activity. nih.gov
Q & A
Basic Research Questions
Q. How can the identity of (S)-Alfuzosin Hydrochloride in tablet formulations be validated using spectroscopic methods?
- Methodology : Isolate the active layer of extended-release tablets and extract using methylene chloride. Prepare a potassium bromide (KBr) disk after drying the organic phase. Compare the IR spectrum of the sample with USP Alfuzosin Hydrochloride Reference Standard (RS). Peaks must match in position and relative intensity .
Q. What HPLC parameters are critical for quantifying (S)-Alfuzosin Hydrochloride in extended-release tablets?
- Methodology : Use a C18 column (L1, 4.6 mm × 15 cm, 5 µm) with a mobile phase of acetonitrile, tetrahydrofuran, and pH-adjusted Solution A (20:1:80). Detect at 254 nm UV. Ensure system suitability: tailing factor (0.8–1.5) and relative standard deviation (RSD ≤2.0%) for peak reproducibility. Calibrate using USP RS at 0.03 mg/mL .
Q. What USP standards govern the purity and impurity limits for (S)-Alfuzosin Hydrochloride?
- Methodology : Purity must be 99.0%–101.0% as per USP monographs. Impurities (e.g., deacylated alfuzosin, N-formyl analog) are quantified via HPLC using relative peak response ratios. Acceptance criteria for specified impurities are defined in USP Alfuzosin System Suitability Mixture A RS .
Advanced Research Questions
Q. How can impurities in (S)-Alfuzosin formulations be profiled and quantified?
- Methodology : Use a validated HPLC method with a system suitability mixture containing impurities (e.g., furamide analog, deacylated alfuzosin). Calculate impurity percentages using the formula:
where = impurity peak response, = alfuzosin peak response, and = standard/sample concentrations. Resolution between critical impurity pairs must be ≥1.0 .
Q. How to design an experimental study evaluating transdermal permeation of (S)-Alfuzosin Hydrochloride?
- Methodology : Apply factorial design to test variables like ethyl cellulose (EC)/polyvinyl pyrrolidone (PVP) ratios and loading dose. Measure cumulative permeation (Q24), flux (J), and permeability coefficient (PSS) using human cadaver skin. Validate with ANOVA to assess variable significance .
Q. How to resolve contradictions in dissolution profile data across (S)-Alfuzosin formulations?
- Methodology : Use the f2 similarity factor to compare dissolution curves. Ensure alignment with USP dissolution test parameters (e.g., medium pH 3.5, 900 mL volume). Investigate variables like tablet layer isolation techniques or organic extraction efficiency .
Q. What stability-indicating methods are suitable for (S)-Alfuzosin Hydrochloride under stress conditions?
- Methodology : Employ reverse-phase HPLC or HPTLC to detect degradation products under thermal, photolytic, and hydrolytic stress. Validate method specificity, accuracy, and precision using ICH guidelines. Reference standards include USP Alfuzosin Hydrochloride RS .
Data Analysis and Ethical Considerations
Q. How to address data contradictions in studies involving (S)-Alfuzosin and antihypertensive co-administration?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use stratified subgroup analysis (e.g., normotensive vs. hypertensive cohorts) and adjust for confounding variables (e.g., blood pressure fluctuations) .
Q. What ethical frameworks support open data sharing for (S)-Alfuzosin clinical trials while protecting patient privacy?
- Methodology : Implement de-identification protocols (e.g., removal of direct identifiers) and obtain informed consent for data reuse. Use controlled-access repositories aligned with GDPR and HIPAA. Reference EUFIC guidelines for balancing transparency and patient rights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
